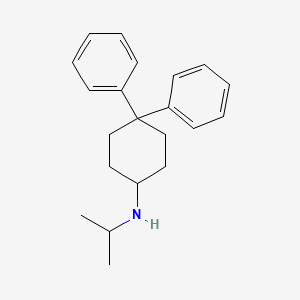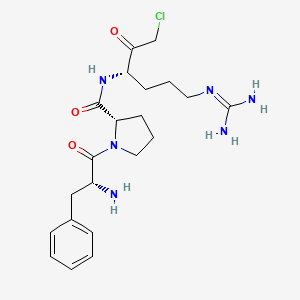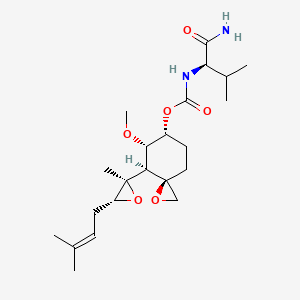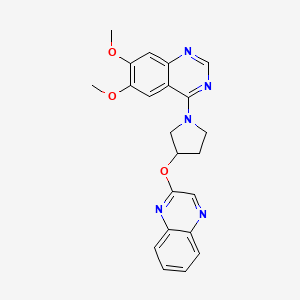
Pramiverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pramiverine is a spasmolytic drug primarily used for its muscle relaxant properties. It is known for targeting smooth muscle spasms and is often prescribed to alleviate conditions such as irritable bowel syndrome and other gastrointestinal disorders characterized by sudden and painful muscle contractions .
Preparation Methods
The synthesis of Pramiverine involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The industrial production methods typically involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Pramiverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: this compound can undergo substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmaceutical applications.
Scientific Research Applications
Pramiverine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying spasmolytic agents.
Biology: Investigated for its effects on smooth muscle tissues.
Medicine: Primarily used for treating gastrointestinal disorders and muscle spasms.
Industry: Utilized in the production of various pharmaceutical formulations
Mechanism of Action
Pramiverine exerts its effects by targeting and relaxing smooth muscle tissues in the gastrointestinal tract. It inhibits the influx of calcium ions into smooth muscle cells, reducing the intensity and frequency of muscle contractions. This results in a marked decrease in spasms and associated pain. Additionally, this compound may have a mild anticholinergic effect, blocking certain neurotransmitters responsible for muscle contractions .
Comparison with Similar Compounds
Pramiverine is often compared with other spasmolytic agents such as:
Propiverine: Similar in its antimuscarinic and calcium-modulating properties but used primarily for urinary incontinence.
Papaverine: Another spasmolytic agent with a broader range of applications, including cardiac and smooth muscle relaxation.
Cyclopentolate: Used for its anticholinergic properties in ophthalmology.
This compound stands out due to its specific application in gastrointestinal disorders and its dual mechanism of action involving both calcium modulation and anticholinergic effects .
Properties
CAS No. |
14334-40-8 |
|---|---|
Molecular Formula |
C21H27N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C21H27N/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3 |
InChI Key |
SBEOBYJLAQKTQX-UHFFFAOYSA-N |
SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance |
Solid powder |
| 14334-40-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
14334-41-9 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EMD 9806 HCl of pramiverine HSP 2986 N-isopropyl-4,4-diphenyl cyclohexylamine pramiverine propaminodiphen sistalgin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Chloro-4-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1677968.png)





![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)



